8-oxo-3,9-Diazaspiro[5.5]undecane-3-carboxylic acid methyl ester 8-oxo-3,9-Diazaspiro[5.5]undecane-3-carboxylic acid methyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC16954862
InChI: InChI=1S/C11H18N2O3/c1-16-10(15)13-6-3-11(4-7-13)2-5-12-9(14)8-11/h2-8H2,1H3,(H,12,14)
SMILES:
Molecular Formula: C11H18N2O3
Molecular Weight: 226.27 g/mol

8-oxo-3,9-Diazaspiro[5.5]undecane-3-carboxylic acid methyl ester

CAS No.:

Cat. No.: VC16954862

Molecular Formula: C11H18N2O3

Molecular Weight: 226.27 g/mol

* For research use only. Not for human or veterinary use.

8-oxo-3,9-Diazaspiro[5.5]undecane-3-carboxylic acid methyl ester -

Specification

Molecular Formula C11H18N2O3
Molecular Weight 226.27 g/mol
IUPAC Name methyl 10-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate
Standard InChI InChI=1S/C11H18N2O3/c1-16-10(15)13-6-3-11(4-7-13)2-5-12-9(14)8-11/h2-8H2,1H3,(H,12,14)
Standard InChI Key BNKKMQBBRZXZRG-UHFFFAOYSA-N
Canonical SMILES COC(=O)N1CCC2(CCNC(=O)C2)CC1

Introduction

Chemical Structure and Nomenclature

8-Oxo-3,9-diazaspiro[5.5]undecane-3-carboxylic acid methyl ester belongs to the class of spirocyclic amines, which feature two rings connected through a single atom—in this case, a nitrogen atom. Its IUPAC name reflects its structure: a spiro system with two five-membered rings (denoted by "[5.5]"), an oxo group at position 8, and a methyl ester substituent at position 3. The molecular formula is C₁₁H₁₈N₂O₃, with a molecular weight of 226.27 g/mol .

Synthesis and Characterization

Spectroscopic Data

SupplierLocationPurityPackaging Options
Suzhou Rovathin Foreign Trade Co.ChinaNot specifiedBulk quantities
Shanghai Danfan Network Sci. & Tech.ChinaNot specifiedCustom orders

In contrast, the tert-butyl analog is more widely available, with suppliers such as Ambeed, Matrix Scientific, and TRC offering quantities from 5 mg to 1 g at prices ranging from $45 to $910.2 . The methyl ester’s limited commercial presence may indicate higher production costs or lower demand.

Future Research Directions

  • Synthetic Optimization: Development of scalable, cost-effective routes to the methyl ester.

  • Biological Screening: Evaluation of its activity against targets such as GPCRs or kinases.

  • Physicochemical Profiling: Experimental determination of solubility, logP, and pKa to inform drug design.

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